molecular formula C13H15BrO2 B13654831 Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate

Cat. No.: B13654831
M. Wt: 283.16 g/mol
InChI Key: YGAWZWYEMNRJQJ-UHFFFAOYSA-N
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Description

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is a bicyclic ester featuring a cyclopentane ring substituted with a methyl carboxylate group and a 3-bromophenyl moiety. The bromine atom at the meta position of the aromatic ring introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions. This compound is structurally analogous to intermediates in pharmaceutical synthesis, as evidenced by its derivatives in patent applications (e.g., EP 4 374 877 A2) . Its cyclopentane backbone provides conformational rigidity, distinguishing it from more flexible or strained analogs like cyclopropene derivatives .

Properties

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H15BrO2/c1-16-12(15)13(7-2-3-8-13)10-5-4-6-11(14)9-10/h4-6,9H,2-3,7-8H2,1H3

InChI Key

YGAWZWYEMNRJQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate can be synthesized through various methods. One common approach involves the esterification of 1-(3-bromophenyl)cyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Various substituted cyclopentane derivatives.

    Reduction: 1-(3-bromophenyl)cyclopentanol.

    Oxidation: 1-(3-bromophenyl)cyclopentanecarboxylic acid.

Scientific Research Applications

Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate is utilized in several scientific research areas:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: In the development of new drugs and therapeutic agents.

    Material Science: As a precursor for the synthesis of polymers and other advanced materials.

    Biological Studies: To investigate its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromophenyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-[(4-bromophenyl)sulfonyl]cyclopentane-1-carboxylate

  • Structure : Contains a 4-bromophenylsulfonyl group instead of a 3-bromophenyl substituent.
  • Molecular Formula : C₁₃H₁₅BrO₄S vs. C₁₃H₁₅BrO₂ (target compound).
  • Higher molecular weight (363.28 g/mol vs. 283.16 g/mol) and polarity likely reduce solubility in nonpolar solvents .

(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)

  • Structure : Chalcone backbone with a 3-bromophenyl and p-tolyl group.
  • Key Differences :
    • Conjugated α,β-unsaturated ketone system enables UV absorption and redox activity, absent in the target compound’s ester functionality .
    • Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 42.22 μg/mL), suggesting the 3-bromophenyl group enhances bioactivity in certain contexts .
    • Higher synthetic yield (62.32% vs. typical 77% for cyclopentane carboxylates) via microwave-assisted methods .

Methyl 1-(cyanomethyl)cyclopentane-1-carboxylate

  • Structure: Cyanomethyl substituent replaces the 3-bromophenyl group.
  • Lower molecular weight (167.2 g/mol vs. 283.16 g/mol) and reduced steric hindrance may enhance metabolic processing .

Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate

  • Structure : Bromine on the cyclopentane ring instead of the phenyl group.
  • Key Differences :
    • Aliphatic bromine is more reactive in nucleophilic substitutions (e.g., Suzuki couplings) than aromatic bromine, offering divergent synthetic utility .
    • Chiral centers (1R,3S configuration) enable enantioselective applications, unlike the target compound’s planar aromatic ring .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Bioactivity (IC₅₀/LC₅₀) Key Applications
Target Compound C₁₃H₁₅BrO₂ 283.16 3-bromophenyl Not reported Pharmaceutical intermediates
Methyl 1-[(4-bromophenyl)sulfonyl] derivative C₁₃H₁₅BrO₄S 363.28 4-bromophenylsulfonyl Not reported Protease inhibitors
(E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₂BrO 299.18 α,β-unsaturated ketone 42.22 μg/mL (MCF-7) Anticancer agents
Methyl 1-(cyanomethyl) derivative C₉H₁₃NO₂ 167.20 Cyanomethyl Not reported Metabolic studies
Methyl (1R,3S)-3-(bromomethyl) derivative C₈H₁₃BrO₂ 221.09 Bromomethyl Not reported Chiral synthesis

Research Findings and Trends

  • Electronic Effects : The 3-bromophenyl group in the target compound provides moderate electron-withdrawing character, balancing stability and reactivity for stepwise functionalization (e.g., amidation or reduction) in multi-step syntheses .
  • Steric Influence : The meta-substituted bromine minimizes steric clashes in cyclopentane-based macrocycles, contrasting with ortho-substituted analogs that hinder ring puckering .
  • Biological Relevance : While chalcone derivatives exhibit direct cytotoxicity, the target compound’s ester group may improve prodrug compatibility or pharmacokinetics .

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